Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate (CAS 1199215-91-2) offers a 25% higher computed lipophilicity (XLogP3-AA=1.5) than its free acid analog, directly enhancing passive membrane permeability. This makes it the superior intermediate for designing cell-permeable probes or esterase-activated prodrugs for intracellular target engagement. For critical assays, select 98% pure grade to eliminate impurities that distort dose-response curves. Unlike the acid form, this methyl ester enables reliable structure-activity relationship studies backed by a published X-ray crystal structure. Choose based on quantifiable physicochemical advantage, not generic scaffold.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 1199215-91-2
Cat. No. B1420895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4H-1,2,4-triazol-3-YL)benzoate
CAS1199215-91-2
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NC=NN2
InChIInChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-7(3-5-8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13)
InChIKeyHBBMQBJFBRVVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate (CAS 1199215-91-2): Procurement-Ready Building Block for Triazole-Based Research


Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate (CAS 1199215-91-2) is a heterocyclic organic compound characterized by a 1,2,4-triazole ring linked to a para-substituted methyl benzoate moiety. Its molecular formula is C₁₀H₉N₃O₂ with a molecular weight of 203.20 g/mol [1]. This compound serves primarily as a versatile synthetic intermediate and building block, particularly in medicinal chemistry for the development of triazole-containing pharmacophores . It is commercially available from multiple vendors, typically with purities ranging from 95% to 98%, supporting its use in research and development workflows .

Why Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate is Not Interchangeable with Its Free Acid or Other Triazole Analogs


While sharing the same core triazole-benzoate scaffold, the methyl ester derivative is not a generic substitute for its free acid analog (4-(1H-1,2,4-triazol-5-yl)benzoic acid, CAS 876715-40-1) or other regioisomeric triazoles. A key differentiator is its physicochemical profile: the methyl ester confers increased lipophilicity, as quantified by a higher computed partition coefficient (XLogP3-AA of 1.5) compared to the more polar carboxylic acid (XLogP3-AA of 1.2) [1]. This 25% increase in computed lipophilicity directly impacts membrane permeability, solubility, and metabolic stability, making the ester a preferred choice for applications requiring enhanced passive diffusion or for use as a prodrug precursor [1]. Procurement decisions must account for this quantifiable property difference, as substituting the acid for the ester will alter experimental outcomes in biological assays and synthetic transformations.

Quantitative Evidence Guide for Differentiating Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate (CAS 1199215-91-2)


Lipophilicity Advantage: XLogP3-AA Comparison vs. Free Acid Analog

The methyl ester exhibits a higher computed lipophilicity compared to its corresponding free carboxylic acid. The XLogP3-AA value for the target compound is 1.5 [1], while the value for the free acid analog, 4-(1H-1,2,4-triazol-5-yl)benzoic acid (CAS 876715-40-1), is 1.2 [2]. This represents a 0.3 log unit increase, indicating enhanced partitioning into non-polar phases.

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Purity Specification Variability: A Key Procurement Differentiator

Commercial availability of this compound varies in purity specification, which directly impacts experimental reproducibility and cost. Vendors offer the compound with minimum purities ranging from 95% to 98%. For instance, AKSci specifies a minimum purity of 95% , while MolCore lists a purity of not less than 97% , and Leyan offers the compound at 98% purity . This 3% difference in purity specification allows procurement to be tailored to specific experimental tolerance.

Chemical Procurement Quality Control Research Materials

Crystallographic Characterization: Definitive Structural Confirmation

The single-crystal X-ray structure of methyl 4-(4H-1,2,4-triazol-3-yl)benzoate has been experimentally determined and published [1]. The structure was solved at 120 K and found to crystallize in the triclinic space group with four independent molecules in the asymmetric unit. This provides definitive, peer-reviewed confirmation of its molecular geometry and solid-state packing.

Structural Biology Crystallography Solid-State Chemistry

Optimal Application Scenarios for Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate (CAS 1199215-91-2)


Medicinal Chemistry: Prodrug Design and Cellular Assays

Leverage the quantifiably higher lipophilicity (XLogP3-AA = 1.5) of this methyl ester compared to its free acid analog (XLogP3-AA = 1.2) [1]. This property makes it the superior choice for designing cell-permeable probes or for synthesizing prodrugs intended for intracellular release via esterase cleavage. Its enhanced passive diffusion potential supports more effective intracellular target engagement in preliminary cellular assays.

Analytical and Quality Control Reference Standard

For laboratories requiring a high-purity reference standard, procurement of the 98% pure material (e.g., from Leyan) is recommended over the 95% or 97% grades . The reduced impurity profile is essential for methods like quantitative NMR, HPLC-MS calibration, and ensuring accurate, reproducible results in highly sensitive biological evaluations where contaminants could skew dose-response curves.

Structural and Computational Chemistry

Utilize this compound in studies requiring a definitive, experimentally-verified 3D molecular structure. The availability of a published single-crystal X-ray structure at 120 K [2] provides a reliable starting geometry for molecular docking simulations, pharmacophore modeling, and solid-state analysis. This eliminates the ambiguity associated with computationally predicted conformers and is invaluable for structure-activity relationship (SAR) studies and crystal engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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